molecular formula C6H12ClNO2 B132711 Chloromethyl Diethylcarbamate CAS No. 133217-92-2

Chloromethyl Diethylcarbamate

Cat. No. B132711
M. Wt: 165.62 g/mol
InChI Key: INYBDSYHTPGUKO-UHFFFAOYSA-N
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Description

Chloromethyl diethylcarbamate is a compound that is part of a broader class of chemicals known as carbamates. Carbamates are derivatives of carbamic acid and have a wide range of applications, including use as pesticides, pharmaceuticals, and intermediates in organic synthesis. The chloromethyl group attached to the diethylcarbamate moiety suggests that this compound could be reactive and useful in various chemical synthesis processes.

Synthesis Analysis

The synthesis of chloromethyl carbamates can be achieved through the reaction of chloromethyl chloroformates with amines, as described in one study . This method produces mono-, symmetrically or unsymmetrically di-, and trisubstituted ureas, including their N-hydroxy and N-alkoxy derivatives, in moderate to good yield. Another approach involves the photo-on-demand in situ synthesis of chloroformates, which can then be converted to carbamates through the subsequent addition of amines .

Molecular Structure Analysis

The molecular structure of chloromethyl carbamates can be complex and is influenced by the substituents on the nitrogen atom. For example, a related compound, 2-chloro-N-(diethylcarbamothioyl)benzamide, has been characterized using elemental analysis, IR spectroscopy, and single-crystal X-ray diffraction . Computational methods such as Hartree-Fock and density functional theory (DFT) have been employed to calculate the geometric parameters and vibrational frequencies, which can be compared to experimental data to validate the molecular structure .

Chemical Reactions Analysis

Chloromethyl carbamates are versatile intermediates that can undergo various chemical reactions. For instance, chloromethyl derivatives of ethyl 3-(furyl)-3-(diethoxyphosphoryl)acrylates can react with sodium azide or potassium thiocyanate to substitute the halogen with azido or thiocyanato groups, respectively . The presence of the chloromethyl group is crucial for these substitution reactions, which can lead to the formation of different products depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloromethyl carbamates are influenced by their molecular structure. Nuclear magnetic resonance (NMR) studies have shown that ethyl N-substituted carbamates, including those with a chloromethyl group, exist as single isomers in solvents like deuterated chloroform or dimethylsulfoxide . The electron-donating and electron-withdrawing groups on the phenyl moieties of chloromethylphenylcarbamate derivatives can affect their chiral recognition abilities when used as chiral stationary phases in high-performance liquid chromatography (HPLC) . These properties are essential for understanding the behavior of chloromethyl carbamates in various applications, including their use in chiral separations and synthesis reactions.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Chloromethyl Diethylcarbamate has been identified as a reactant in chemical synthesis. For instance, Bis(chloromethyl)phosphinic chloride reacts with trimethylsilyl diethylcarbamate to yield N,N-diethylbis(chloromethyl)phosphinic amide (Kibardina, Pudovik, & Pudovik, 2001).

Applications in Materials Science

  • In materials science, silver diethylcarbamate has been utilized as a precursor for the preparation of polyimide films with conductive and reflective surfaces. These films can maintain the mechanical properties of the polymer substrate while offering high conductivity and reflectivity, making them suitable for various applications across a wide temperature range (Kwon, Cha, & Gong, 2018).

Catalytic Reactions and Synthesis

  • Chloromethyl Diethylcarbamate is also relevant in the field of catalysis. A study demonstrated the chloromethylation of aromatic hydrocarbons catalyzed by PEG1000-based dicationic ionic liquid (PEG1000-DIL) in aqueous media. This represents an environmentally conscious catalytic system (Hu, Ge, He, & Lu, 2010). Another research showcased chloromethylated polystyrene-supported ionic liquid as a catalyst in aldol-type coupling of aldehydes with ethyl diazoacetate, providing moderate to excellent yields and demonstrating reusability without significant loss of activity (Likhar, Roy, Roy, Subhas, & Kantam, 2009).

Biomedical and Pharmacological Research

properties

IUPAC Name

chloromethyl N,N-diethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO2/c1-3-8(4-2)6(9)10-5-7/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INYBDSYHTPGUKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60564193
Record name Chloromethyl diethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloromethyl Diethylcarbamate

CAS RN

133217-92-2
Record name Chloromethyl diethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name chloromethyl diethylcarbamate
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Synthesis routes and methods

Procedure details

To a stirred solution of chloromethyl chloroformate (7.09 g, 5.5 mmol) in heptane (100 mL) at −20° C. add a solution of diethylamine (10.4 g, 14.7 mmol) in heptane (50 mL), dropwise. Maintain the internal temperature between −15° C. to −5° C. and after 1 h quench the reaction with water. Separate the layers and wash the organic phase with 10% aqueous HCl, water and NaHCO3 solution. Dry the organic layer (MgSO4), filter and concentrate under reduced pressure to obtain 8.3 g of the title compound.
Quantity
7.09 g
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Folkmann, FJ Lund - Synthesis, 1990 - thieme-connect.com
Unlike simple penicillin esters these double esters 1 are rapidly hydrolyzed by human esterases giving the parent carboxylic acids and fonnaldehyde. This results in increased oral …
Number of citations: 34 www.thieme-connect.com

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